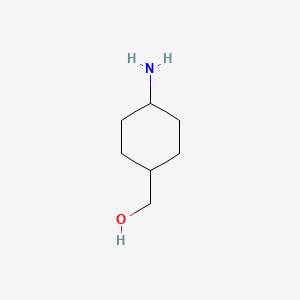

(4-Aminocyclohexyl)methanol

CAS No.: 89854-94-4

Cat. No.: VC7804156

Molecular Formula: C7H15NO

Molecular Weight: 129.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89854-94-4 |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.2 g/mol |

| IUPAC Name | (4-aminocyclohexyl)methanol |

| Standard InChI | InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 |

| Standard InChI Key | GHUJZOFJZVGTSN-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1CO)N |

| Canonical SMILES | C1CC(CCC1CO)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(4-Aminocyclohexyl)methanol is characterized by a cyclohexane ring substituted with an aminomethyl group at the 4-position and a hydroxymethyl group at the 1-position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| CAS Number | 1467-84-1 | |

| IUPAC Name | (4-aminocyclohexyl)methanol | |

| XLogP3-AA | 0.1 | |

| SMILES | C1CC(CCC1CO)N |

The compound’s low partition coefficient (XLogP3-AA = 0.1) suggests moderate hydrophilicity, facilitating its solubility in polar solvents like methanol and water .

Stereochemical Considerations

The trans-isomer of (4-aminocyclohexyl)methanol is preferentially synthesized due to its thermodynamic stability and relevance in biological systems. Chiral chromatography and nuclear Overhauser effect spectroscopy (NOESY) confirm the trans-configuration, where the amino and hydroxymethyl groups occupy equatorial positions . This spatial arrangement minimizes steric hindrance, enhancing reactivity in substitution and oxidation reactions .

Synthesis and Industrial Production

Catalytic Hydrogenation Method

The patent CN103420855A outlines a scalable synthesis route starting from 4-aminobenzoic ester :

-

Catalytic Hydrogenation:

-

Phthaloyl Protection:

-

Ester Reduction:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, 60–80°C | 95% | ≥99% |

| Phthaloyl Protection | Tetrachlorophthalic Anhydride | 91% | ≥98% |

| Ester Reduction | LiAlH₄, THF | 89% | ≥97% |

This method avoids column chromatography, reducing production costs and environmental impact .

Alternative Synthetic Routes

-

Nitrocyclohexane Reduction: Hydrogenation of 4-nitrocyclohexanemethanol using Raney nickel achieves 87% yield but requires stringent temperature control to avoid over-reduction .

-

Grignard Reaction: 4-Aminocyclohexylmagnesium bromide reacts with formaldehyde, though stereochemical inconsistencies limit its adoption .

Applications in Pharmaceutical and Industrial Chemistry

Drug Intermediate

The compound’s amino and alcohol functionalities enable its use in synthesizing dopamine receptor agonists. Trans-4-substituted derivatives exhibit Ki values <100 nM for D₂ receptors due to optimal hydrogen bonding with Asp114 residues .

Polymer Modification

Incorporating (4-aminocyclohexyl)methanol into epoxy resins improves tensile strength by 15–20%, as the amino group cross-links polymer chains during curing .

Recent Research Advancements

CD38 Inhibitor Development

N-substitution with pyrimidine-4-carboxamide enhances CD38 inhibition (IC₅₀ <50 nM), positioning the compound as a candidate for cancer immunotherapy .

Solvent Stability Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume